1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine
Description
Historical Development of Cyclohepta-fused Heterocycles
The historical foundation of cyclohepta-fused heterocycles traces back to the pioneering work of Albert Ladenburg, who first isolated cycloheptatriene in 1881 by the decomposition of tropine. This seminal discovery established the existence of seven-membered carbocyclic systems and laid the groundwork for subsequent investigations into related heterocyclic compounds. The structure of cycloheptatriene was definitively proven by Richard Willstätter in 1901 through synthetic methods, establishing the seven-membered ring structure and confirming its unique properties.
Following these early discoveries, the field of seven-membered ring chemistry expanded to include various heterocyclic analogues. The valence isomerization properties of cycloheptatriene, first observed through its equilibrium with bicyclo[4.1.0]hepta-2,4-diene, provided fundamental insights into the behavior of seven-membered systems. This understanding became crucial for developing synthetic approaches to heterocyclic analogues that incorporated oxygen, sulfur, and nitrogen atoms within the seven-membered framework.
The development of nomenclature systems for heterocyclic compounds played a critical role in advancing the field. The Hantzsch-Widman system, created by A. Hantzsch in 1887 and independently by O. Widman in 1888, provided the foundation for naming five- and six-membered rings containing nitrogen and was later extended to different ring sizes and other heteroatoms. This systematic approach enabled clear communication about complex molecular structures and facilitated the organization of chemical knowledge in the rapidly expanding field of heterocyclic chemistry.
The synthesis of specific cyclohepta-fused pyrazole systems emerged as researchers explored methods for combining seven-membered rings with five-membered nitrogen heterocycles. Early synthetic efforts focused on developing methods that could efficiently construct these fused ring systems while maintaining control over stereochemistry and regioselectivity. The synthesis of hexahydrobenzocyclohepta[1,2-c]pyrazoles was achieved by treating 2-benzylidene-1-benzosuberone with hydrazine derivatives, demonstrating the feasibility of constructing these complex molecular architectures.
Table 1: Historical Milestones in Cyclohepta-fused Heterocycle Development
| Year | Milestone | Researcher(s) | Significance |
|---|---|---|---|
| 1881 | First isolation of cycloheptatriene | Albert Ladenburg | Established existence of seven-membered carbocycles |
| 1887-1888 | Development of Hantzsch-Widman nomenclature | A. Hantzsch, O. Widman | Systematic naming of heterocycles |
| 1901 | Structural proof of cycloheptatriene | Richard Willstätter | Confirmed seven-membered ring structure |
| 1954 | Tropylium ion structure determination | Doering and Knox | Established aromatic character of seven-membered cations |
| 1975-1978 | Synthesis of natural tropones | Noyori group | Demonstrated synthetic accessibility of seven-membered systems |
| 1991 | Cyclohepta[c]pyrazole synthesis | Multiple researchers | Direct synthesis of fused pyrazole systems |
Chemical Taxonomy and Nomenclature
The chemical taxonomy of cyclohepta[c]pyrazole-derived compounds follows established International Union of Pure and Applied Chemistry nomenclature principles for fused heterocyclic systems. These compounds belong to the broader category of bicyclic heterocycles where a seven-membered carbocycle is fused to a five-membered nitrogen-containing heterocycle. The systematic naming convention requires identification of the parent ring system, the fusion pattern, and any substituents or modifications to the basic structure.
The compound this compound demonstrates the complexity of nomenclature in this chemical class. The name begins with the position and nature of the substituent (1-), followed by the core heterocyclic system (1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol), the attachment point (3-yl), and the complete substituent description (N-methylmethanamine). This systematic approach ensures unambiguous identification of the molecular structure and enables clear communication among researchers.
The classification of these compounds within the broader context of heterocyclic chemistry places them in several overlapping categories. They are simultaneously seven-membered heterocycles, fused ring systems, and nitrogen-containing heterocycles. This multiple classification reflects the diverse chemical properties and potential applications of these molecular frameworks. The saturated nature of the seven-membered ring in hexahydro derivatives introduces additional conformational considerations that distinguish them from their aromatic or partially unsaturated analogues.
Chemical databases and literature classification systems recognize cyclohepta[c]pyrazole derivatives as a distinct subclass within the larger family of fused heterocycles. The Chemical Abstracts Service registry system assigns unique identifiers to each specific compound while maintaining hierarchical relationships that connect related structures. This systematic organization facilitates literature searching, structure-activity relationship analysis, and identification of synthetic precedents for new target molecules.
The stereochemical aspects of cyclohepta[c]pyrazole nomenclature require careful consideration of the three-dimensional structure. The seven-membered ring can adopt various conformations, and substituents can occupy different spatial orientations. Standard nomenclature conventions for indicating stereochemistry, including the use of cis and trans descriptors for relative stereochemistry and R and S designations for absolute configuration, apply to these systems. The distinction between cis and trans isomers has been particularly important in studies of hexahydrobenzocyclohepta[1,2-c]pyrazoles, where conformational equilibria have been investigated using nuclear magnetic resonance techniques.
Significance in Heterocyclic Chemistry
The significance of cyclohepta[c]pyrazole-derived compounds in heterocyclic chemistry extends beyond their structural novelty to encompass fundamental chemical principles and practical applications. These molecular frameworks represent important examples of how ring fusion can modify the electronic properties and reactivity patterns of individual heterocyclic components. The combination of a seven-membered carbocycle with a five-membered nitrogen heterocycle creates unique opportunities for studying conformational effects, electronic interactions, and synthetic reactivity.
From a theoretical perspective, cyclohepta[c]pyrazole systems provide valuable models for understanding the influence of ring strain and heteroatom effects on molecular stability and reactivity. The seven-membered ring component introduces conformational flexibility that is absent in more rigid bicyclic systems, while the pyrazole moiety contributes specific electronic properties through its nitrogen atoms. The interplay between these structural features has implications for understanding broader principles of heterocyclic chemistry and molecular design.
The biological significance of cyclohepta-fused heterocycles has been demonstrated through numerous studies of related compounds. Seven-membered rings fused with indole structures, termed cyclohepta[b]indoles, display a broad spectrum of biological activities including inhibition of adipocyte fatty-acid-binding protein, deacetylation of histones, inhibition of leukotriene production, antituberculosis activities, and anti-human immunodeficiency virus activities. While cyclohepta[c]pyrazole derivatives have not been as extensively studied for biological activity, the structural similarities suggest potential for similar therapeutic applications.
The synthetic significance of these compounds lies in their utility as building blocks for more complex molecular architectures and as test cases for developing new synthetic methodologies. The challenges associated with constructing fused seven-membered ring systems have driven innovation in synthetic organic chemistry, leading to new reactions and strategies that have broader applicability. The development of methods for selective functionalization of cyclohepta[c]pyrazole systems contributes to the general toolkit available to synthetic chemists.
Table 2: Areas of Significance for Cyclohepta[c]pyrazole Derivatives
| Area | Specific Contributions | Research Impact |
|---|---|---|
| Structural Chemistry | Conformational analysis of seven-membered rings | Understanding of ring flexibility |
| Synthetic Methodology | Development of fused ring construction methods | New synthetic strategies |
| Biological Activity | Potential therapeutic applications | Drug discovery opportunities |
| Material Science | Building blocks for complex architectures | Advanced material development |
| Theoretical Studies | Models for electronic structure calculations | Fundamental chemical understanding |
Research Landscape and Key Milestones
The research landscape surrounding cyclohepta[c]pyrazole-derived compounds has evolved significantly over the past several decades, driven by advances in synthetic methodology, analytical techniques, and computational chemistry. Early research focused primarily on developing reliable synthetic routes to these complex molecular frameworks, while more recent investigations have emphasized applications in medicinal chemistry and materials science. The field has benefited from interdisciplinary collaboration between synthetic chemists, computational scientists, and biological researchers.
Key milestones in the research development include the establishment of efficient synthetic methodologies for constructing the fused ring system. The synthesis of hexahydrobenzocyclohepta[1,2-c]pyrazoles through the reaction of 2-benzylidene-1-benzosuberone with hydrazine derivatives represented a significant breakthrough in accessing these molecular architectures. This methodology demonstrated the feasibility of constructing complex fused ring systems and provided a foundation for subsequent synthetic developments.
The development of analytical methods for characterizing cyclohepta[c]pyrazole derivatives has been crucial for advancing the field. Nuclear magnetic resonance spectroscopy has proven particularly valuable for distinguishing between cis and trans isomers and for studying conformational equilibria in solution. The ability to characterize these systems accurately has enabled detailed structure-activity relationship studies and has facilitated the optimization of synthetic procedures.
Computational chemistry has played an increasingly important role in understanding the properties of cyclohepta[c]pyrazole systems. Theoretical calculations have provided insights into conformational preferences, electronic structure, and reactivity patterns that complement experimental observations. The application of density functional theory methods to these systems has enhanced understanding of their fundamental chemical properties and has guided synthetic planning.
The integration of cyclohepta[c]pyrazole derivatives into drug discovery programs represents a significant development in the field. While these compounds have not yet achieved the same level of recognition as other heterocyclic frameworks in medicinal chemistry, ongoing research suggests potential for therapeutic applications. The structural diversity accessible through modification of the basic cyclohepta[c]pyrazole framework provides numerous opportunities for optimization of biological activity and pharmaceutical properties.
Recent advances in synthetic methodology have expanded the scope of accessible cyclohepta[c]pyrazole derivatives. New reactions for functionalizing these systems and for constructing the fused ring framework have increased the structural diversity available to researchers. The development of asymmetric synthetic methods has enabled access to enantiomerically pure compounds, which is important for biological applications where stereochemistry can significantly influence activity.
Properties
IUPAC Name |
1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-11-7-10-8-5-3-2-4-6-9(8)12-13-10/h11H,2-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPCZJNCDYVBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC2=C1CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592065 | |
| Record name | 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910442-17-0 | |
| Record name | 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Method
- The hexahydrocyclohepta[c]pyrazole ring system is commonly synthesized by cyclocondensation of hydrazine or substituted hydrazines with cyclic β-diketones or ketoesters that contain a seven-membered ring precursor.
- This reaction proceeds under reflux conditions in polar solvents such as ethanol or acetic acid, often catalyzed by acids or bases to facilitate ring closure.
- Sonication-assisted methods have been reported to enhance reaction rates and yields by promoting efficient mixing and energy transfer during cyclization steps.
Sonication-Enhanced Cyclization
- A recent method involves the use of sonication to promote cyclization of hydrazine hydrate with nitrile or ester intermediates , leading to pyrazole derivatives with improved yields and shorter reaction times.
- For example, starting from a cyclic ketoester, treatment with hydrazine hydrate under sonication for 1–2 hours can yield the fused pyrazole ring efficiently.
- This method is advantageous for synthesizing complex fused pyrazole systems like hexahydrocyclohepta[c]pyrazole derivatives due to its mild conditions and scalability.
Representative Reaction Conditions and Yields
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the formation of the fused pyrazole ring and the presence of the N-methylmethanamine group.
- Mass Spectrometry (MS) verifies molecular weight and purity.
- X-ray Crystallography (when available) provides definitive structural confirmation of the fused ring system and substituent positioning.
- These techniques are routinely employed to validate the success of the synthetic steps and the integrity of the final compound.
Comparative Notes on Related Pyrazole Syntheses
- Similar pyrazole derivatives with fused ring systems have been synthesized using lithium hexamethyldisilazide (LiHMDS) enolate formation followed by reaction with isothiocyanates and hydrazine hydrate , yielding pyrazole derivatives in moderate yields (11–30%).
- The use of triethylamine as a base in ethyl acetate solvent at low temperatures (0–25°C) has been effective in related pyrazole amine syntheses, achieving high yields (~95%).
- These methods highlight the importance of base choice, solvent, and temperature control in optimizing yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of halogenated compounds and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound’s structure allows it to bind effectively to active sites, interfering with the enzyme’s activity .
Comparison with Similar Compounds
Table 1: Structural Features of Cyclohepta/Cyclopenta[c]pyrazole Derivatives
*Hypothesized formula based on structural analysis.
Key Observations:
Ring Size and Flexibility: The target compound’s seven-membered hexahydrocyclohepta[c]pyrazole core offers greater conformational flexibility compared to the five-membered cyclopenta[c]pyrazole in CID 28808654 and BQ5. This flexibility may enhance binding to targets requiring adaptable scaffolds .
Substituent Effects :
- The N-methylmethanamine group in the target compound introduces a secondary amine, contrasting with the primary amine in CID 28808654. Methylation may increase metabolic stability and lipophilicity .
- BQ5’s phenyl substituent enhances hydrophobicity, which could improve membrane permeability but reduce aqueous solubility compared to the target compound .
Synthetic Accessibility :
- The hexahydrocyclohepta[c]pyrazole core in the target compound may require multi-step hydrogenation or cycloaddition reactions, as inferred from ’s medicinal chemistry route for a related cyclohepta[b]pyrrole derivative .
- Cyclopenta[c]pyrazole derivatives like CID 28808654 are synthesized via [3+2] cycloadditions or ring-closing metatheses, as suggested by their SMILES patterns .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The target compound’s logP is expected to be lower than BQ5 (due to the absence of a phenyl group) but higher than CID 28808654 (due to N-methylation).
- Solubility : Partial saturation in the cyclohepta ring may improve aqueous solubility compared to fully aromatic systems.
- Bioavailability : The balance between flexibility and rigidity in the target compound could optimize tissue penetration and target engagement, as seen in cyclohepta-containing enzyme inhibitors .
Biological Activity
1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C10H17N3
- Molecular Weight : 179.27 g/mol
- CAS Number : 17998749
- InChI Key : OQGJZQZBZZXQGU-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological properties. Below is a summary of key findings:
1. Antimicrobial Activity
Research indicates that derivatives of hexahydrocyclohepta[c]pyrazole exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent. For instance, structural modifications have been linked to enhanced activity against Gram-positive bacteria .
2. Neuropharmacological Effects
Studies have suggested that the compound may influence neurotransmitter systems. Preliminary investigations indicate that it could act as a modulator for serotonin receptors, which are crucial in mood regulation and anxiety disorders. The neuropharmacological profile suggests potential applications in treating depression and anxiety .
3. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers, indicating its potential use in treating conditions characterized by inflammation .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus with an MIC of 15 µg/mL. |
| Study B | Neuropharmacological Effects | Indicated modulation of serotonin receptors leading to anxiolytic effects in rodent models. |
| Study C | Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in induced inflammation models. |
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may be linked to:
- Receptor Interaction : Potential binding to serotonin receptors (5-HT) suggests a role in neurotransmission modulation.
- Enzyme Inhibition : Possible inhibition of cyclooxygenase (COX) enzymes contributing to its anti-inflammatory effects.
Q & A
What are the most effective synthetic routes for 1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine, and how can reaction yields be optimized?
The synthesis typically involves Mannich reactions or cyclocondensation strategies . For example, analogous compounds (e.g., hexahydrocyclohepta[c]pyrazole carboxamides) have been synthesized via cyclocondensation of hydrazines with cyclic ketones, followed by functionalization with N-methylmethanamine . Key optimization steps include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) in polar aprotic solvents (DMF or DMSO) to prevent side reactions.
- Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
How can computational tools predict viable synthetic pathways for this compound, and what databases are recommended for retrosynthetic analysis?
Computational platforms like PISTACHIO , BKMS_METABOLIC , and REAXYS enable retrosynthetic route prediction. For example:
- Precursor scoring : Prioritize intermediates with high structural similarity to commercially available building blocks.
- Feasibility filters : Exclude routes requiring hazardous reagents (e.g., cyanides) or extreme conditions .
- Validation : Cross-check predicted pathways with experimental data from analogous pyrazoline syntheses .
What advanced spectroscopic and crystallographic methods are critical for characterizing this compound’s structure and confirming purity?
- Single-crystal X-ray diffraction (SCXRD) : Resolves the cyclohepta[c]pyrazole ring conformation and confirms stereochemistry. For example, SCXRD of related compounds revealed chair-like ring conformations with N-methylmethanamine sidechains .
- Multinuclear NMR : Use ¹³C DEPT-135 to distinguish CH₂ and CH₃ groups in the hexahydrocyclohepta ring. ¹H-¹⁵N HMBC identifies pyrazole N-H coupling .
- HPLC-MS : Quantify impurities (<0.5%) using C18 columns and acetonitrile/0.1% formic acid gradients .
What experimental strategies are recommended to resolve contradictions in reported bioactivity data (e.g., insecticidal vs. antifungal effects)?
- Dose-response assays : Test across concentrations (1 nM–100 µM) to establish EC₅₀ values. For example, Deng et al. (2018) observed insecticidal activity (EC₅₀ = 12 µM) but no antifungal effects at ≤50 µM .
- Target validation : Use CRISPR-Cas9 knockout models to confirm mechanism-specific activity (e.g., acetylcholinesterase inhibition vs. cytochrome P450 disruption) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrazole carboxamides) to identify trends .
How should researchers handle stability challenges and reactive intermediates during synthesis?
- Moisture-sensitive steps : Conduct reactions under inert gas (N₂/Ar) and use molecular sieves to scavenge water.
- Intermediate trapping : Stabilize reactive enamine intermediates via in situ salt formation (e.g., hydrochloride salts) .
- Storage : Store the final compound at –20°C in amber vials to prevent photodegradation .
What methodologies are effective for analyzing degradation products or impurities in this compound?
- Forced degradation studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Monitor degradation via UPLC-PDA-MS .
- Impurity profiling : Compare with known analogs (e.g., Vonoprazan impurities) using high-resolution mass spectrometry (HRMS) and NMR spiking experiments .
How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?
- Scaffold modification : Introduce substituents (e.g., halogens, methoxy groups) at the pyrazole C-5 position to enhance insecticidal activity .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding interactions (e.g., pyrazole N1 with acetylcholinesterase Tyr337) .
What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of fine powders.
- Spill management : Neutralize with activated carbon and dispose via licensed hazardous waste services.
- Ecotoxicity : Assume potential bioaccumulation (no data available) and avoid aqueous release .
How can researchers validate the compound’s mechanism of action in biological systems?
- Biochemical assays : Measure acetylcholinesterase inhibition using Ellman’s method (412 nm absorbance) .
- Cellular imaging : Tag the compound with fluorescent probes (e.g., BODIPY) to track localization in insect cells .
What are the limitations of current research on this compound, and how can they be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
